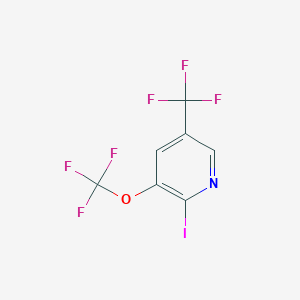![molecular formula C13H17N3O3 B14792448 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a cyclopropyl group, and a nitrophenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the nitrophenyl group: This step often involves nitration reactions, where a benzene ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted amides or other functionalized derivatives.
科学研究应用
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide: Similar structure but with an acetamide backbone.
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the nitrophenyl group offers potential for various chemical modifications and biological interactions.
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3 |
InChI 键 |
OSTWPHZYQKBOAG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


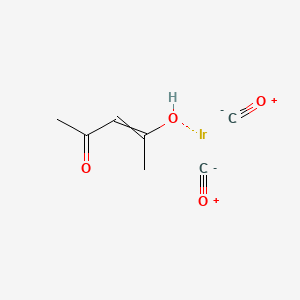

![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B14792373.png)
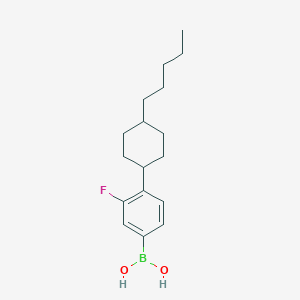

![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)
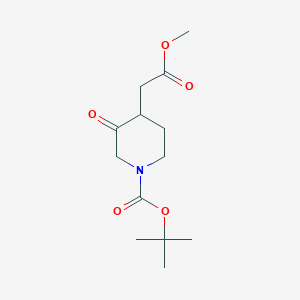
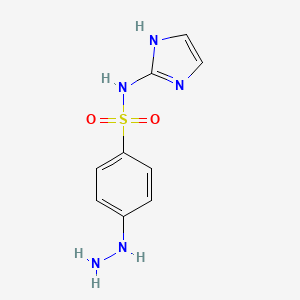
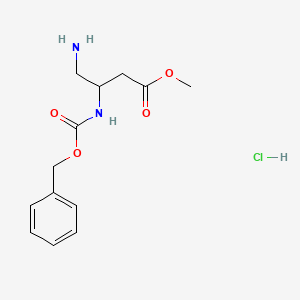
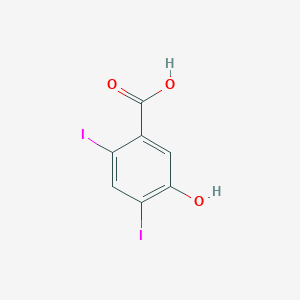
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![7-Chlorothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B14792435.png)
![3,5-Diamino-6-chloro-N-[(methylsulfanyl)methanimidoyl]pyrazine-2-carboxamide](/img/structure/B14792452.png)
